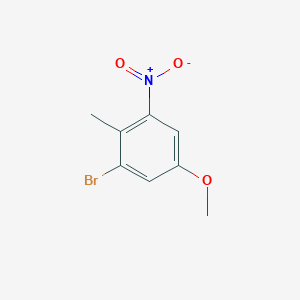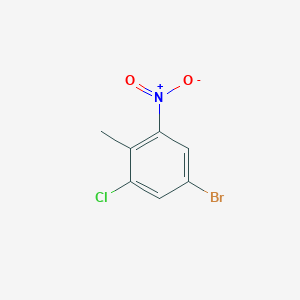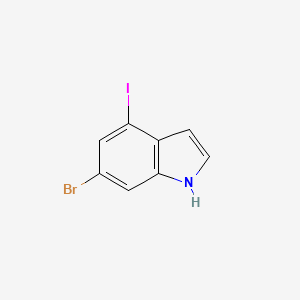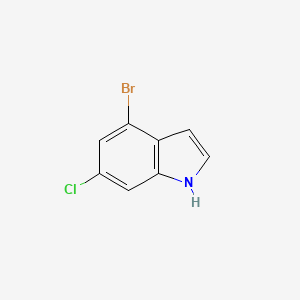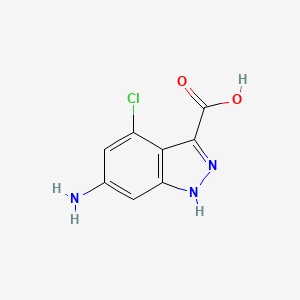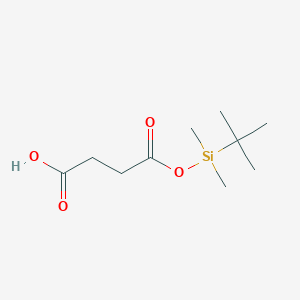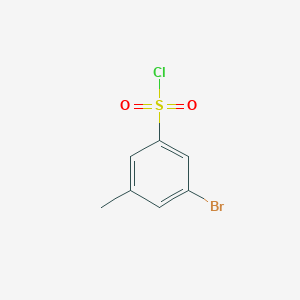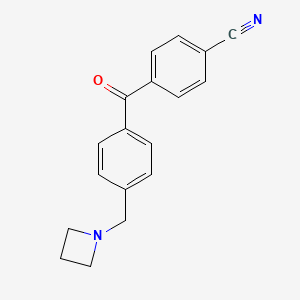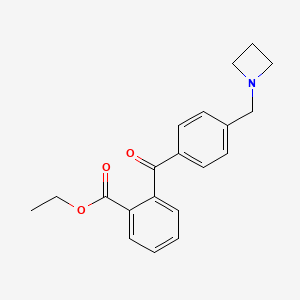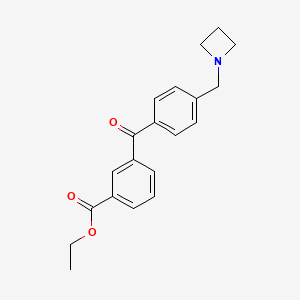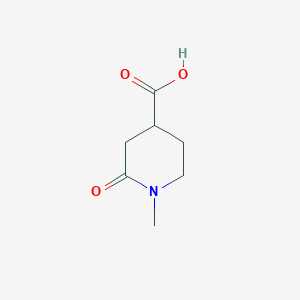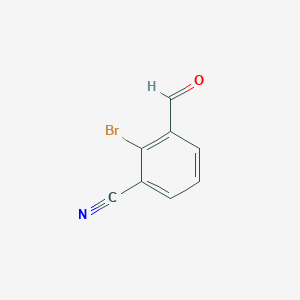![molecular formula C7H14ClN B1291891 3-Azabicyclo[3.2.1]octane hydrochloride CAS No. 20969-02-2](/img/structure/B1291891.png)
3-Azabicyclo[3.2.1]octane hydrochloride
説明
3-Azabicyclo[3.2.1]octane hydrochloride is a compound that is part of a broader class of azabicyclooctane derivatives. These compounds are of significant interest due to their presence in various biologically active molecules, particularly the tropane alkaloids, which are known for their diverse pharmacological properties . The azabicyclooctane scaffold is a common structural motif in these compounds, and its synthesis and modification are crucial for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of azabicyclooctane derivatives has been explored through various methods. For instance, the sol–gel method has been used to create a hybrid polymer with 3-n-propyl-1-azonia-4-azabicyclo[2.2.2]octanechloride, demonstrating the versatility of the azabicyclooctane structure in forming new materials . Additionally, the aza-Prins reaction has been employed to construct the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives, showcasing a diastereoselective approach to synthesizing these compounds . Furthermore, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been pivotal in the synthesis of tropane alkaloids, highlighting the importance of stereocontrolled formation of the bicyclic structure .
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives has been extensively studied. X-ray diffraction has been used to determine the structure of complexes involving azabicyclooctane, such as the complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol, which features a very strong NHO hydrogen bond . The crystal structures of various esters derived from azabicyclooctane carboxylic acids have also been elucidated, providing insight into the stereochemistry and conformational preferences of these molecules .
Chemical Reactions Analysis
Azabicyclooctane derivatives participate in a range of chemical reactions. The Diels-Alder reaction has been used to synthesize optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, demonstrating the utility of this reaction in constructing complex azabicyclooctane frameworks . Additionally, the oxidation of N-amino-3-azabicyclo[3.3.0]octane has led to the formation of novel compounds such as 3,4-diazabicyclo[4.3.0]non-2-ene and N,N'-azo-3-azabicyclo[3.3.0]octane, further expanding the chemical repertoire of azabicyclooctane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclooctane derivatives are influenced by their molecular structure. Infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis have been used to characterize the morphology and dispersion of organic/inorganic phases in hybrid polymers containing azabicyclooctane structures . NMR spectroscopy has been instrumental in studying the conformational behavior of these compounds in solution, revealing stereoelectronic effects and preferred conformations . The strong intermolecular hydrogen bonding observed in some azabicyclooctane complexes also affects their physical properties, as evidenced by the short NHO distance in the complex of 3-oxo-azabicyclo[2.2.2]octane .
科学的研究の応用
Synthesis of Tropane Alkaloids
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This research has led to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a significant achievement in these areas .
Synthesis and Applications of 2-Azabicyclo[3.2.1]octane
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
- Methods of Application: This research focuses on the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .
- Results or Outcomes: The unique structure of 2-azabicyclo[3.2.1]octane has been applied as a key synthetic intermediate in several total syntheses .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: The 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .
- Methods of Application: This compound is typically used in the synthesis of various organic compounds, including agrochemicals, pharmaceuticals, and dyestuffs .
- Results or Outcomes: The use of this compound as a raw material and intermediate has facilitated the synthesis of a wide range of organic compounds, contributing to advancements in various fields such as agriculture, medicine, and dye manufacturing .
Enantioselective Construction
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: This research has led to the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a significant achievement in these areas .
Synthesis and Applications of 2-Azabicyclo[3.2.1]octane
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .
- Methods of Application: This research focuses on the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .
- Results or Outcomes: The unique structure of 2-azabicyclo[3.2.1]octane has been applied as a key synthetic intermediate in several total syntheses .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: The 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is employed as an important raw material and intermediate used in organic synthesis .
- Methods of Application: This compound is typically used in the synthesis of various organic compounds, including agrochemicals, pharmaceuticals, and dyestuffs .
- Results or Outcomes: The use of this compound as a raw material and intermediate has facilitated the synthesis of a wide range of organic compounds, contributing to advancements in various fields such as agriculture, medicine, and dye manufacturing .
Safety And Hazards
- MSDS : Link to MSDS
特性
IUPAC Name |
3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(1)4-8-5-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOOHTXASHKGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octane hydrochloride | |
CAS RN |
20969-02-2 | |
| Record name | 3-azabicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



